氧化镨(Pr2O3)

描述

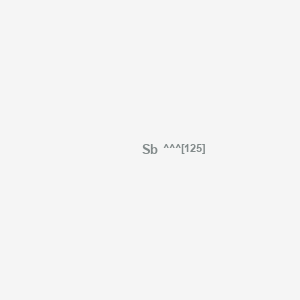

Praseodymium(III) oxide, also known as praseodymium oxide or praseodymia, is a chemical compound composed of praseodymium and oxygen with the formula Pr2O3 . It forms light green hexagonal crystals . Praseodymium(III) oxide crystallizes in the manganese(III) oxide or bixbyite structure .

Synthesis Analysis

Praseodymium oxide has been used in various synthesis processes. For instance, Ru nanoparticles highly dispersed on Pr2O3 (Ru/Pr2O3) were prepared and investigated as a catalyst for ammonia decomposition . The Ru/Pr2O3 achieves a H2 production rate of 20.9 mmol g cat−1 min −1 at 450 °C, which is superior to Ru/Pr6O11 and many other typical oxides supported Ru catalysts .

Molecular Structure Analysis

Pr2O3 crystallizes in the trigonal P-3m1 space group . The structure is three-dimensional. Pr3+ is bonded in a 7-coordinate geometry to seven O2- atoms. There are a spread of Pr–O bond distances ranging from 2.34–2.72 Å .

Chemical Reactions Analysis

Praseodymium oxide has been involved in various chemical reactions. For example, it has been used as a catalyst in the decomposition of ammonia . The high density of basic sites, abundant oxygen vacancies of Pr2O3, and the strong metal–support interaction effectively promote the electron donation to Ru nanoparticles, enabling the superior catalytic performance of Ru/Pr2O3 for ammonia decomposition .

Physical And Chemical Properties Analysis

Praseodymium(III) oxide is a light green solid . It has a density of 6.9 g/cm3 . The melting point is 2,183 °C and the boiling point is 3,760 °C . The molar mass is 329.813 g/mol .

科学研究应用

半导体技术中的介电特性:在硅衬底上沉积的Pr2O3薄膜已被研究其介电特性。这些薄膜表现出高介电常数和低泄漏电流,使它们适用于金属-氧化物-半导体电容器 (Nigro et al., 2003)。

金属有机化学气相沉积:使用金属有机化学气相沉积已生长出Pr2O3薄膜,显示出显著的介电特性。该技术允许形成具有较低碳浓度和理想电子特性的Pr2O3薄膜 (Kondo et al., 2010)。

半导体/介电材料组合:已探索Pr2O3与SiC(0001)表面的相互作用,表明其作为半导体/高介电常数介电材料组合的潜力。研究涉及沉积和退火后的化学成分分析 (Goryachko et al., 2004)。

CMOS技术中的栅介电材料:Pr2O3被认为是取代SiO2作为亚0.1μm CMOS技术中的栅介电材料。了解硅衬底界面的相互作用机制对于工艺集成和可靠性至关重要 (Schmeißer, 2003)。

光催化活性和环境应用:已研究了掺杂Pr2O3的ZnO纳米颗粒的结构、形态、光学和电学特性。这些纳米颗粒在可见光照射下降解有机染料和污染物表现出光催化效率,使其适用于环境应用 (AlAbdulaal et al., 2021)。

核医学和癌症治疗:正在研究放射性的氧化镨(Pr2O3)以用于癌症治疗。提出了水分散性纳米级Pr2O3以改善其在核医学中的应用,特别是针对癌细胞的定位 (Bakht et al., 2013)。

有机发光二极管(OLEDs):Pr2O3已被用于提高有机发光二极管的效率和寿命。使用Pr2O3封装铟锡氧化物阳极显示出改善的注孔和量子效率 (Qiu et al., 2002)。

安全和危害

Praseodymium(III) oxide should not be released into the environment . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, sweep up and shovel into suitable containers for disposal .

未来方向

Praseodymium oxide has shown potential in various applications. For instance, it has been used as a dielectric in combination with silicon . Praseodymium-doped glass, called didymium glass, turns yellow and is used in welding goggles because it blocks infrared radiation . Praseodymium(III) oxide is also used to color glass and ceramics yellow . The use of Pr2O3 as support offers opportunity to improve the catalytic performance of Ru-based catalysts for ammonia decomposition .

属性

IUPAC Name |

oxygen(2-);praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Pr/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKQUGHLEMYQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

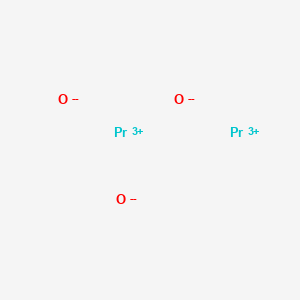

[O-2].[O-2].[O-2].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pr2O3, O3Pr2 | |

| Record name | Praseodymium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884498 | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.814 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow-green solid; Insoluble in water; Soluble in acids; Hygroscopic; [Hawley] | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Praseodymium oxide (Pr2O3) | |

CAS RN |

11113-81-8, 12036-32-7 | |

| Record name | Praseodymium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipraseodymium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)

![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)

![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)